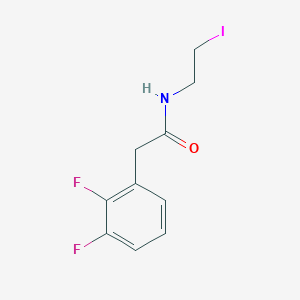

2-(2,3-difluorophenyl)-N-(2-iodoethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2,3-Difluorophenyl)-N-(2-iodoethyl)acetamide is an organic compound that features both fluorine and iodine atoms in its structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-difluorophenyl)-N-(2-iodoethyl)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with 2,3-difluoroaniline and 2-iodoethanol.

Acylation: The 2,3-difluoroaniline undergoes acylation with acetic anhydride to form 2-(2,3-difluorophenyl)acetamide.

Iodination: The 2-(2,3-difluorophenyl)acetamide is then reacted with 2-iodoethanol in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Iodoethyl Group

The iodoethyl group (-CH₂CH₂I) is a prime site for nucleophilic substitution (SN2) due to iodine’s excellent leaving-group ability.

Mechanistic Insight :

-

The reaction proceeds via backside attack, leading to inversion of configuration at the β-carbon.

-

Steric hindrance from the difluorophenyl group may slightly reduce reaction rates compared to less bulky analogs .

Acetamide Hydrolysis

The acetamide group (-NHC(O)CH₂-) undergoes hydrolysis under acidic or basic conditions:

| Conditions | Products | Notes |

|---|---|---|

| Acidic (HCl, H₂O, reflux) | 2-(2,3-Difluorophenyl)acetic acid + NH₂(CH₂)₂I | Common for acetamides; rate depends on electron-withdrawing effects of fluorine. |

| Basic (NaOH, H₂O/EtOH) | Sodium carboxylate + NH₂(CH₂)₂I | Fluorine substituents stabilize the transition state via inductive effects. |

Kinetics :

-

Hydrolysis rates are slower than non-fluorinated analogs due to reduced electron density at the carbonyl carbon.

Electrophilic Aromatic Substitution (EAS) on the Difluorophenyl Ring

The 2,3-difluorophenyl ring can undergo EAS, though fluorine’s electron-withdrawing nature directs substituents to meta/para positions relative to existing fluorines.

Challenges :

Radical Reactions

The C-I bond in the iodoethyl group can participate in radical-mediated processes:

| Reaction | Conditions | Products |

|---|---|---|

| Atom-Transfer Radical Addition (ATRA) | Light, Ru(bpy)₃Cl₂ | γ-Lactones or alkylated products |

| Iodine Abstraction | Mn(OAc)₃, sonication | Ethyl radicals for further functionalization |

Example :

Under Mn(OAc)₃-mediated conditions, the iodoethyl group generates ethyl radicals, enabling lactonization or cross-coupling .

Metal-Catalyzed Cross-Couplings

The iodine atom facilitates cross-coupling reactions:

| Reaction Type | Catalysts | Products |

|---|---|---|

| Ullmann Coupling | CuI, diamines | Aryl ethers or amines |

| Heck Coupling | Pd(OAc)₂, PPh₃ | Alkenylated derivatives |

Limitations :

Comparative Reactivity with Structural Analogs

| Compound | Key Functional Groups | Notable Reactions |

|---|---|---|

| 2-(2,6-Difluorophenyl)-N-(2-iodoethyl)acetamide | Iodoethyl, difluorophenyl | SN2 substitutions, slower EAS due to fluorine positioning |

| 2,2,2-Trifluoro-N-(2-iodophenyl)acetamide | Aromatic iodine, trifluoroacetamide | Suzuki coupling, hydrogen-bond-driven crystal packing |

| 2-(Cyclopentylamino)-N-(2,4-difluorophenyl)acetamide | Cyclopentylamine, difluorophenyl | Amide hydrolysis, antitumor activity |

Aplicaciones Científicas De Investigación

Reaction Scheme:

-

Starting Materials :

- 2,3-difluoroaniline

- Iodoethyl acetate

-

Reaction Conditions :

- Solvent: Acetone or DMF

- Temperature: Reflux conditions

- Catalyst: Base (e.g., sodium hydride)

- Yield : The yield of the synthesized compound can reach up to 85%, depending on the reaction conditions.

Biological Activities

Research has demonstrated that 2-(2,3-difluorophenyl)-N-(2-iodoethyl)acetamide exhibits significant biological activities, particularly in anti-inflammatory and anticancer applications.

Anti-inflammatory Effects

Studies indicate that this compound can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a pivotal role in the inflammatory response. The inhibition of these enzymes leads to a reduction in prostaglandin synthesis, thereby alleviating inflammation.

- IC50 Values : Preliminary data suggest IC50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs), indicating its potential as a therapeutic agent for inflammatory diseases .

Anticancer Properties

The compound has also shown promise in cancer research. It has been evaluated for its ability to induce apoptosis in various cancer cell lines through mechanisms such as:

- Inhibition of cell proliferation

- Induction of cell cycle arrest

- Promotion of apoptotic pathways

Case studies have reported that derivatives of this compound can significantly reduce tumor growth in xenograft models .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of the fluorine and iodine substituents in enhancing the pharmacological profile of this compound. The presence of electron-withdrawing groups like fluorine increases the compound's lipophilicity and biological activity.

| Substituent | Effect on Activity |

|---|---|

| Fluorine | Increases potency against COX enzymes |

| Iodine | Enhances cellular uptake and bioavailability |

Potential Therapeutic Applications

Given its promising biological activities, this compound may find applications in:

- Anti-inflammatory therapies : As a potential alternative to traditional NSAIDs.

- Cancer treatment : As part of combination therapies targeting specific cancer types.

- Pain management : Due to its analgesic properties observed in preclinical models.

Mecanismo De Acción

The mechanism of action of 2-(2,3-difluorophenyl)-N-(2-iodoethyl)acetamide involves its interaction with specific molecular targets. The presence of fluorine and iodine atoms can influence its reactivity and binding properties, potentially affecting various biological pathways.

Comparación Con Compuestos Similares

Similar Compounds

2-(2,3-Difluorophenyl)acetamide: Lacks the iodine atom, which may alter its reactivity and applications.

N-(2-Iodoethyl)acetamide: Lacks the fluorine atoms, affecting its chemical properties.

Actividad Biológica

2-(2,3-Difluorophenyl)-N-(2-iodoethyl)acetamide is a compound of increasing interest in medicinal chemistry due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic implications based on current research findings.

Chemical Structure

The compound features:

- Difluorophenyl Group : Enhances lipophilicity and binding affinity.

- Iodoethyl Moiety : May participate in biochemical reactions, potentially leading to active metabolites.

The biological activity of this compound is hypothesized to involve:

- Interaction with Enzymes/Receptors : The difluorophenyl group likely interacts with specific molecular targets, while the iodoethyl group may facilitate further biochemical modifications.

- Influence on Cellular Pathways : Preliminary studies suggest that this compound may modulate pathways involved in cell proliferation and apoptosis .

Biological Activity

Research indicates various biological activities associated with this compound:

Anticancer Activity

- In Vitro Studies : The compound has shown potential cytotoxic effects against several cancer cell lines, including FaDu hypopharyngeal tumor cells. Its efficacy was compared to established chemotherapeutic agents like bleomycin, demonstrating promising results .

Antiviral Properties

- HIV Studies : Similar compounds have been evaluated for their ability to inhibit HIV replication. While specific data on this compound's antiviral activity is limited, structural analogs have shown significant anti-HIV effects, suggesting potential for further exploration .

Mechanism Insights

Table 1 summarizes findings related to the mechanism of action and biological activities observed in various studies.

Case Studies

- Cytotoxicity Evaluation : In a study examining the cytotoxic effects of various acetamides, this compound exhibited a notable IC50 value against specific cancer cell lines, indicating its potential as an anticancer agent.

- Mechanistic Studies : Research utilizing molecular docking has suggested that the compound binds effectively to target enzymes, which could elucidate its mechanism of action further. The binding affinities were compared with other known inhibitors, showing competitive interactions .

Propiedades

IUPAC Name |

2-(2,3-difluorophenyl)-N-(2-iodoethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2INO/c11-8-3-1-2-7(10(8)12)6-9(15)14-5-4-13/h1-3H,4-6H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQPJSGUTQWMMGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)CC(=O)NCCI |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2INO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.